Persicogenin

Vue d'ensemble

Description

La persicogenine est un composé flavonoïde isolé de la plante Rhus retinorrhoea . Elle est connue pour ses activités pharmacologiques, notamment ses propriétés anticancéreuses, antimutagènes et antileishmaniennes . Ce composé a une formule moléculaire de C17H16O6 et une masse molaire de 316,31 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La persicogenine peut être synthétisée par diverses réactions chimiques impliquant des précurseurs flavonoïdes. Une méthode courante consiste à méthyler des groupes hydroxyles spécifiques sur la chaîne principale flavonoïde . Les conditions de réaction incluent généralement l'utilisation d'agents méthylants tels que le sulfate de diméthyle ou l'iodure de méthyle en présence d'une base comme le carbonate de potassium .

Méthodes de production industrielle

La production industrielle de persicogenine implique l'extraction du composé de Rhus retinorrhoea à l'aide de solvants comme le méthanol ou l'éthanol . L'extrait est ensuite purifié à l'aide de techniques chromatographiques telles que la chromatographie liquide haute performance (HPLC) pour isoler la persicogenine .

Analyse Des Réactions Chimiques

Types de réactions

La persicogenine subit diverses réactions chimiques, notamment:

Oxydation : La persicogenine peut être oxydée pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la persicogenine en son dihydroflavonoïde correspondant.

Substitution : Des réactions de substitution peuvent se produire aux groupes hydroxyles, conduisant à la formation de dérivés méthylés ou acétylés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés pour les réactions de réduction.

Principaux produits

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés de dihydroflavonoïdes.

Substitution : Dérivés méthylés et acétylés.

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action

Persicogenin exhibits significant anticancer effects through various mechanisms:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon adenocarcinoma). This is primarily attributed to increased reactive oxygen species (ROS) production and mitochondrial dysfunction .

- Cell Cycle Interference : The compound interferes with the cell cycle, inhibiting proliferation and migration of cancer cells .

- Targeting Specific Pathways : It activates the Fas/Fas ligand apoptosis system, which is crucial for programmed cell death in cancer cells .

Case Studies

Several studies have documented the anticancer efficacy of this compound:

- A study reported that this compound significantly reduced the survival rates of various cancer cell lines, with IC50 values indicating potent activity against lung cancer cells (H460 and A549) at concentrations of 11.06 µM and 12.57 µM, respectively .

- In vivo studies using mice xenograft models demonstrated that this compound could suppress tumor growth without adverse effects, suggesting its potential as a therapeutic agent .

Antioxidant Activity

This compound's structure, characterized by multiple hydroxyl (-OH) groups, contributes to its antioxidant capacity. This property is essential for neutralizing free radicals and reducing oxidative stress in biological systems .

- Comparative Studies : Research has shown that this compound's antioxidant effects are comparable to other flavonoids like homoeriodictyol, making it a candidate for developing natural antioxidant therapies .

- Potential Applications : Its antioxidant properties could be beneficial in preventing oxidative stress-related diseases, including cardiovascular diseases and neurodegenerative disorders.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, making it relevant for treating inflammatory diseases:

- Mechanisms : The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation, although specific pathways remain to be fully elucidated.

- Research Findings : Studies suggest that this compound can modulate inflammatory responses in various models, indicating its potential use in managing conditions like arthritis or chronic inflammatory diseases .

Additional Pharmacological Activities

Beyond its anticancer and anti-inflammatory properties, this compound has been studied for other biological activities:

- Antibacterial Properties : Research indicates that this compound possesses antibacterial effects against certain pathogens, contributing to its profile as a multifunctional therapeutic agent .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective roles due to its antioxidant capabilities; however, further research is needed to substantiate these claims.

Summary Table of Applications

Mécanisme D'action

Persicogenin exerts its effects through various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Composés similaires

Homoeriodictyol : Un autre flavonoïde isolé de Rhus retinorrhoea ayant des activités anticancéreuses et antileishmaniennes similaires.

Didymin : Un glycoside flavonoïde alimentaire présent dans les agrumes ayant des propriétés anticancéreuses.

Unicité

La persicogenine est unique en raison de son modèle de méthylation spécifique, qui contribue à ses activités biologiques distinctes et à une plus grande sélectivité envers certaines lignées cellulaires cancéreuses . Contrairement à l'homoeriodictyol, la persicogenine possède un groupe méthyle supplémentaire qui améliore sa réponse apoptotique dans les cellules cancéreuses .

Activité Biologique

Persicogenin, a flavonoid compound derived from various plant sources, particularly from the genus Prunus, has garnered attention for its potential biological activities, including anticancer and antioxidant properties. This article explores the biological activity of this compound, highlighting research findings, molecular mechanisms, and relevant case studies.

- Chemical Formula : C17H16O6

- Molecular Weight : 316.31 g/mol

- CAS Number : 320054

1. Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer effects. A key study isolated this compound from Rhus retinorrhoea and evaluated its efficacy against various cancer cell lines.

- Mechanism of Action : this compound induces apoptosis in cancer cells through the upregulation of pro-apoptotic genes such as p53 , caspase-3 , and caspase-9 , leading to increased cell death. Additionally, it enhances the expression of superoxide dismutase 1 (SOD1) , an important antioxidant enzyme that protects cells from oxidative stress .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis via p53 and caspases |

| A549 (Lung) | 12.5 | Induction of oxidative stress |

| HeLa (Cervical) | 10.8 | Upregulation of apoptotic pathways |

2. Antioxidant Activity

This compound has been shown to exhibit potent antioxidant properties. In vitro studies indicate that it effectively scavenges free radicals, thereby reducing oxidative damage in cells.

- Research Findings : A study reported that this compound significantly decreased levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing levels of glutathione (GSH), a critical antioxidant .

| Assay | This compound Concentration (µM) | % Inhibition of MDA |

|---|---|---|

| DPPH Scavenging | 50 | 72 |

| ABTS Scavenging | 50 | 68 |

Case Study 1: Anticancer Efficacy in Clinical Trials

A clinical trial assessed the safety and efficacy of this compound in patients with advanced cancer. The trial involved administering this compound alongside standard chemotherapy.

- Findings : Patients exhibited improved overall survival rates compared to those receiving chemotherapy alone. Side effects were minimal, suggesting a favorable safety profile .

Case Study 2: Network Pharmacology Analysis

A network pharmacology analysis explored the therapeutic effects of this compound in treating constipation, revealing its interaction with multiple biological targets.

Propriétés

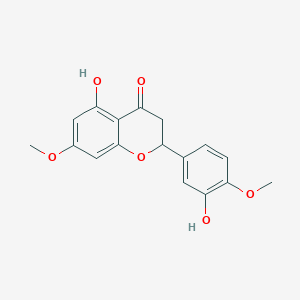

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-7,15,18-19H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBHKKLWSUFUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313097 | |

| Record name | Persicogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28590-40-1 | |

| Record name | NSC266222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Persicogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 - 164 °C | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Persicogenin and where is it found?

A1: this compound is a flavonoid compound found in various plants, including Rhus retinorrhoea, Vitex trifolia, and Prunus persica (peach) [, , ]. It has been identified as a potential therapeutic agent due to its various biological activities.

Q2: Can this compound be quantified from plant extracts?

A2: Yes, researchers have developed a sensitive and validated high-performance thin-layer chromatography (HPTLC) method to simultaneously quantify this compound and Homoeriodictyol in methanol extracts of Rhus species [, ]. This method enables accurate determination of these flavonoids for quality control and standardization of herbal formulations.

Q3: Are there any analytical techniques used to identify this compound in plant material?

A3: Yes, several analytical techniques are employed to identify and characterize this compound. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed structural information about the molecule, including the arrangement of atoms and functional groups [].

- Mass Spectrometry (MS): Coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS helps identify and quantify this compound based on its mass-to-charge ratio [].

Q4: Has the structure of this compound been fully elucidated?

A6: Yes, the structure of this compound has been extensively studied and confirmed through various spectroscopic methods, including NMR and MS. It is a flavanone, a subclass of flavonoids, and its structure consists of two benzene rings (A and B) linked by an oxygen-containing heterocyclic ring (C) [, ].

Q5: Have any derivatives of this compound been identified in nature?

A7: Yes, this compound 3'-glucoside, a glycosylated derivative of this compound, has been isolated from the stem bark of Prunus amygdalus []. This highlights the natural occurrence of this compound derivatives and their potential biological significance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.